![molecular formula C18H17Cl2N5OS B4284964 N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4284964.png)
N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide
説明
N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide, commonly known as BTA-EG4, is a small molecule compound that has been extensively studied for its potential applications in scientific research. BTA-EG4 has been shown to have a wide range of biological activities, including inhibition of protein-protein interactions, modulation of cellular signaling pathways, and induction of apoptosis.
作用機序
The mechanism of action of BTA-EG4 involves the inhibition of protein-protein interactions, which is achieved through the binding of BTA-EG4 to specific sites on the target proteins. BTA-EG4 has been shown to bind to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This binding prevents the interaction between MDM2 and p53, leading to the activation of the p53 pathway and induction of apoptosis. In addition, BTA-EG4 has been shown to inhibit the NF-κB pathway by binding to the IKKβ kinase, which is involved in the activation of NF-κB.
Biochemical and Physiological Effects:
BTA-EG4 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that BTA-EG4 can inhibit the growth of cancer cells and induce apoptosis. BTA-EG4 has also been shown to modulate the immune response by inhibiting the NF-κB pathway. In addition, BTA-EG4 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, the exact physiological effects of BTA-EG4 in vivo are still under investigation.
実験室実験の利点と制限
One of the main advantages of BTA-EG4 is its high potency and specificity for its target proteins. BTA-EG4 has been shown to have IC50 values in the low nanomolar range, making it a highly effective inhibitor. In addition, BTA-EG4 has been shown to be stable in vitro, allowing for long-term experiments. However, one of the limitations of BTA-EG4 is its relatively low solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on BTA-EG4. One area of research could be the development of more efficient synthesis methods for BTA-EG4, which could improve the overall yield and purity of the compound. Another area of research could be the investigation of the physiological effects of BTA-EG4 in vivo, which could provide insights into its potential therapeutic applications. Finally, future research could focus on the development of BTA-EG4 derivatives with improved solubility and specificity for its target proteins.
科学的研究の応用
BTA-EG4 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been the inhibition of protein-protein interactions, which play a critical role in many biological processes. BTA-EG4 has been shown to inhibit the interaction between MDM2 and p53, which is a key pathway in cancer development. In addition, BTA-EG4 has been shown to modulate cellular signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses. BTA-EG4 has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5OS/c19-14-3-2-13(10-15(14)20)25-7-5-24(6-8-25)11-18(26)21-12-1-4-16-17(9-12)23-27-22-16/h1-4,9-10H,5-8,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNLOKPXXHDNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC3=NSN=C3C=C2)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4284884.png)

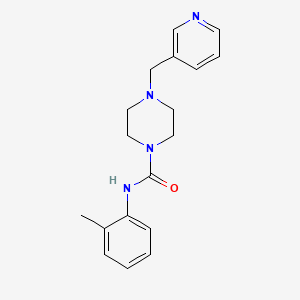

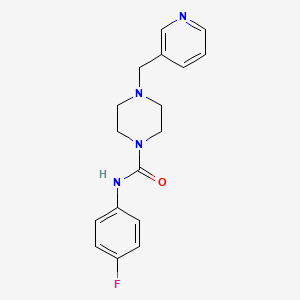
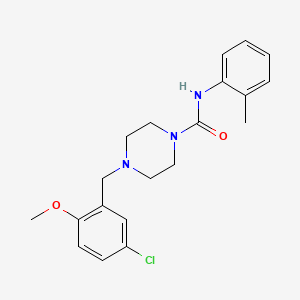

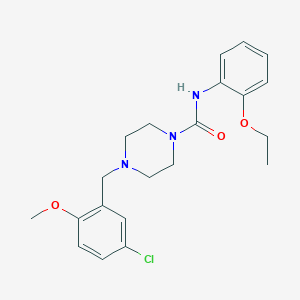
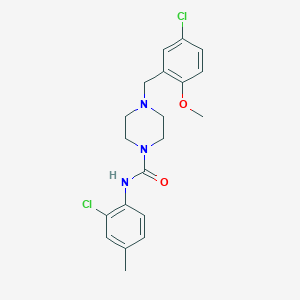

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide](/img/structure/B4284985.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide](/img/structure/B4284986.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4284991.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4284998.png)